molecular formula C11H14N4O2 B14873680 3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14873680
M. Wt: 234.25 g/mol
InChI Key: UIISNGUZWCTQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a piperidine derivative with a cyanoacetamide in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include solvents like ethanol or methanol and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the pyrimidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Lacks the piperidin-3-yl group.

    3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Lacks the piperidin-3-yl group.

    1-(Piperidin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Lacks the methyl group.

Uniqueness

3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to the presence of both the piperidin-3-yl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile compound for various applications.

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

3-methyl-2,4-dioxo-1-piperidin-3-ylpyrimidine-5-carbonitrile

InChI

InChI=1S/C11H14N4O2/c1-14-10(16)8(5-12)7-15(11(14)17)9-3-2-4-13-6-9/h7,9,13H,2-4,6H2,1H3

InChI Key

UIISNGUZWCTQMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN(C1=O)C2CCCNC2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.